Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pyrrolopyridine derivative characterized by a chloro substituent at position 5, a methyl group at position 1, and an ethyl ester at position 2. Pyrrolopyridines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors. The methyl group at position 1 enhances metabolic stability by reducing oxidative deamination, while the chloro substituent influences electronic properties and binding affinity.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 5-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-4-8(12)6-13-10(7)14(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
LFORVLTUTGDUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1C)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-b]Pyridine Ring Formation
The construction of the pyrrolo[2,3-b]pyridine scaffold is typically achieved through cyclocondensation reactions. A method described in CN103193774A involves condensing 2-aminopyridine with 2-chloroacetaldehyde in aqueous medium to form nitrogen-(2-chloroethyl)pyridine-2-imine, followed by cyclization using sodium acetate at elevated temperatures (80–100°C) to yield 7-azaindole (pyrrolo[2,3-b]pyridine) . Adapting this approach, the intermediate can be further functionalized at specific positions.
Key modifications include:
-
Solvent selection : Dichloromethane or water, as noted in CN110041328A , ensures solubility and facilitates cyclization .
-
Cyclization agents : Sodium acetate or Lewis acids like aluminum trichloride (AlCl₃) promote ring closure .
N-Methylation of the Pyrrole Nitrogen
N-Methylation is achieved via alkylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base. CN110041328A highlights the use of alkaline conditions (e.g., sodium hydroxide) to deprotonate the nitrogen, facilitating nucleophilic attack by the methyl group .
Typical conditions :
-
Reagents : CH₃I (1.2 equiv) in tetrahydrofuran (THF).
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Esterification at Position 2
The ethyl ester group is introduced either through direct esterification of a carboxylic acid intermediate or via acylation. CN110041328A describes a two-step process:
-
Acylation : Reacting the pyrrolo[2,3-b]pyridine core with trichloroacetyl chloride in the presence of AlCl₃ to form a trichloroacetyl intermediate .
-
Hydrolysis and esterification : Hydrolyzing the intermediate under alkaline conditions (0–30°C) yields the carboxylic acid, which is then treated with ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester .
Alternative route : Direct coupling of ethyl chloroformate with the lithiated pyrrolo[2,3-b]pyridine derivative at low temperatures (-78°C) .
Integrated Synthetic Pathway
Combining these steps, a representative synthesis is outlined below:
Purification and Characterization
Post-synthetic purification often involves:
-
Filtration and crystallization : Used in CN103193774A to isolate intermediates .
-
Chromatography : Avoided in large-scale preparations per CN110041328A , favoring solvent extraction .
Characterization via NMR and LC-MS confirms structural integrity, with purity ≥98% achievable through recrystallization .
Challenges and Alternatives
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:
Reaction Conditions
Mechanism:
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond and formation of a sodium carboxylate intermediate. Acidification with acetic acid (pH 4.0) precipitates the free carboxylic acid .
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups:
Example Reaction:
-
Reagent: Benzoyl chloride (m-toluoyl chloride)
-
Catalyst: Triethylamine
-
Solvent: Anhydrous dichloromethane
-
Outcome: Substitution of chlorine with benzoyl groups at position 5 .
Key Insight:
Bulky substituents at position 5 are well-tolerated, as demonstrated by retained inhibitory activity (IC₅₀ = 15–51 nM) in human neutrophil elastase (HNE) assays .
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed cross-coupling reactions, facilitating carbon-carbon bond formation:
Suzuki-Miyaura Coupling:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | 2M Na₂CO₃ |
| Solvent | Anhydrous toluene |
| Temperature | 80–100°C |
| Boronic Acid | Varied (e.g., aryl, heteroaryl) |
Application:
Used to synthesize 5-aryl/heteroaryl-pyrrolo[2,3-b]pyridine derivatives, which show potent FGFR inhibitory activity (FGFR1 IC₅₀ = 7–25 nM) .
Oxidation Reactions
The methyl group at position 1 can undergo oxidation to form aldehydes or carboxylic acids, though specific conditions are less documented. Typical oxidants include:
-
KMnO₄ (acidic/alkaline conditions)
-
CrO₃ (Jones reagent)
-
RuO₄
Functional Impact:
Oxidation modifies electron density on the pyrrolopyridine ring, influencing interactions with biological targets like enzymes.
Salt Formation
The nitrogen atoms in the pyrrolopyridine system undergo protonation under acidic conditions, forming stable salts:
Example:
-
Reagent: HCl (gaseous or aqueous)
-
Product: Dihydrochloride salt (crystalline dihydrate form)
-
Application: Enhances solubility for pharmaceutical formulations .
Biological Activity and Reaction Relevance
Reactivity directly correlates with pharmacological properties:
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a class of compounds known for their pharmacological properties. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant biological activities, including:
- Anticonvulsant Activity : Compounds in this class have shown potential in treating epilepsy by modulating neurotransmitter systems.
- Anticancer Properties : Studies have demonstrated the ability of pyrrolo[2,3-b]pyridine derivatives to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of novel derivatives that displayed cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : These compounds have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes .
- Analgesic Activity : Research has indicated that certain derivatives can effectively reduce pain perception, making them candidates for pain management therapies.
Synthesis and Structure Elucidation
The synthesis of this compound typically involves multi-step reactions utilizing readily available starting materials. Various synthetic routes have been explored, including:
- Condensation Reactions : Combining pyrrole derivatives with appropriate electrophiles.
- Cross-Coupling Techniques : Employing palladium-catalyzed reactions to form carbon-carbon bonds.
These synthetic methodologies have been optimized to enhance yield and purity while minimizing environmental impact .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anticonvulsant Properties
In another investigation, the anticonvulsant activity of this compound was assessed using animal models. The results demonstrated a reduction in seizure frequency and duration compared to control groups, suggesting that it may serve as a promising candidate for epilepsy treatment .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, by occupying their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, heterocycle fusion, and functional groups. Below is a comparative analysis based on synthesis, yield, and substituent effects (Table 1).
Key Observations
Heterocycle Fusion :
- The target compound and most analogs (e.g., CAS 885500-55-0) share [2,3-b] fusion, while 9b () has [2,3-c] fusion, altering ring geometry and electronic distribution .
Substituent Effects: Chloro vs. Methyl Group: The 1-methyl group in the target compound and CAS 885500-55-0 improves steric shielding, reducing susceptibility to metabolic degradation compared to non-methylated analogs like 9b . Ester Position: Ester groups at position 2 (target compound, CAS 577711-94-5) vs. position 5 (CAS 885500-55-0) influence solubility and reactivity. Position 2 esters are less sterically hindered, favoring nucleophilic substitution .
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., 5-Cl in 9b) show moderate yields (60%), while methoxy-substituted analogs (e.g., 9c) achieve higher yields (85%) due to reduced steric hindrance .
Biological Activity
Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and structure-activity relationships (SARs), focusing on its anti-inflammatory properties and other pharmacological activities.
- Molecular Formula : CHClNO
- Molecular Weight : 238.67 g/mol
- CAS Number : 1399297-47-2
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with various electrophiles. Recent studies have explored different synthetic pathways to enhance yield and purity, including the use of fluorinated reagents to modify the pyrrolo structure for improved biological activity .
Anti-inflammatory Effects
One of the most extensively studied aspects of this compound is its anti-inflammatory activity. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC values indicate that while this compound shows promising anti-inflammatory potential, it is less potent than celecoxib, a widely used COX inhibitor .
The mechanism by which this compound exerts its anti-inflammatory effects involves the suppression of prostaglandin synthesis through COX inhibition. Additionally, it has been shown to reduce the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in experimental models, further supporting its role in mitigating inflammatory responses .
Structure-Activity Relationships (SAR)
Research into the SAR of this compound has revealed that modifications to the pyrrolo ring can significantly influence its biological activity. For instance:
- Electron-donating groups : The presence of electron-releasing substituents enhances COX inhibitory activity.
- Chlorine substitution : The chlorine atom at position 5 has been shown to play a crucial role in maintaining biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in animal models:
- Carrageenan-Induced Paw Edema : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs such as indomethacin .
- Granuloma Formation : In cotton pellet-induced granuloma models, the compound also showed promising results by reducing granuloma weight significantly compared to control groups .
Q & A
Basic Research Question
- NMR : H NMR can distinguish the 1-methyl group (singlet near δ 3.8–4.0 ppm) and aromatic protons (e.g., H-3 and H-4 in pyrrolo[2,3-b]pyridine). C NMR confirms the ester carbonyl (δ ~165–170 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formulas, with chlorine’s isotopic signature (3:1 Cl/Cl ratio) aiding identification .
- IR : Stretching frequencies for C=O (ester, ~1700 cm) and C-Cl (aromatic, ~550–600 cm^{-1) are diagnostic .
How can researchers address contradictory reactivity data in halogenated pyrrolo[2,3-b]pyridines?
Advanced Research Question
Discrepancies in reactivity (e.g., unexpected side reactions during cross-coupling) may arise from steric hindrance or electronic effects. For instance, the 5-chloro group’s position can deactivate the ring toward electrophilic substitution. Computational methods (DFT) can model electron density maps to predict reactive sites . Experimental validation via competitive reactions (e.g., comparing bromo vs. chloro derivatives) or kinetic studies under varying temperatures can clarify mechanisms .
What strategies optimize the purity of ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate for biological assays?
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar impurities.
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, as evidenced for analogs like ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
- Spectroscopic Monitoring : Track residual solvents (e.g., DMF) via H NMR (δ 2.7–2.9 ppm) .
How does the 5-chloro substituent influence the compound’s electronic structure and bioactivity?
Advanced Research Question
The electron-withdrawing chloro group reduces electron density at the pyridine ring, potentially enhancing binding to electron-rich biological targets (e.g., kinase ATP pockets). Comparative studies with non-chlorinated analogs (e.g., ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) using DFT calculations reveal decreased HOMO-LUMO gaps, correlating with increased reactivity in electrophilic environments . Bioactivity assays (e.g., kinase inhibition) should pair structural data with activity cliffs to establish structure-activity relationships (SAR) .
What are common byproducts in the synthesis of this compound, and how are they characterized?
Basic Research Question
- N-Methylation Overalkylation : Di- or tri-methylated byproducts may form if reaction times exceed 24 hours. LC-MS with in-source fragmentation identifies these via mass shifts (+14 Da per methyl group) .
- Ester Hydrolysis : Acidic or prolonged basic conditions can hydrolyze the ethyl ester to the carboxylic acid. IR (loss of C=O ester peak) and H NMR (disappearance of ethyl group signals) confirm this .
How can researchers validate the stability of this compound under physiological conditions?
Advanced Research Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS. For example, ester hydrolysis is accelerated in alkaline conditions .
- Metabolic Stability : Liver microsome assays (e.g., human CYP450 enzymes) assess oxidative metabolism. Phase I metabolites (e.g., hydroxylated derivatives) are characterized via tandem MS .
What crystallographic challenges arise in resolving the structure of halogenated pyrrolo[2,3-b]pyridines?
Advanced Research Question
Low crystallinity and twinning are common due to planar aromatic systems. Strategies include:
- Cryocooling : Reduces thermal motion, improving diffraction quality.
- Halogen Bonding : Co-crystallization with halogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) enhances crystal packing .
- SHELXD : Utilized for structure solution from poor-quality data via dual-space methods .
How do computational models predict the reactivity of the 5-chloro group in further functionalization?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potentials and Fukui indices to identify nucleophilic/electrophilic sites. For 5-chloro derivatives, the C-5 position shows low electrophilicity, favoring substitution at C-3 or C-6 in cross-coupling reactions . Validation via experimental kinetics (e.g., monitoring Pd-catalyzed coupling rates) aligns computational predictions with observed regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
